molecular formula C16H14N2O B11112115 2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol

2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol

Cat. No.: B11112115
M. Wt: 250.29 g/mol
InChI Key: BFTRWEAEANFJBK-PQMZBUNGSA-N
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Description

2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol typically involves the condensation of 3-phenylprop-2-enal with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an ethanol solution at elevated temperatures (70-80°C) for several hours to ensure complete reaction . The resulting product is then purified through recrystallization from chloroform and dried in a hot air oven .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Substitution: Nitro, halo, and sulfonyl derivatives

Mechanism of Action

The mechanism of action of 2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol involves its interaction with molecular targets through its phenol and hydrazone groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The compound’s conjugated system allows for electron delocalization, enhancing its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its conjugated system also enhances its chromophoric properties, making it valuable in the synthesis of dyes and pigments .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-[(E)-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C16H14N2O/c19-16-11-5-4-10-15(16)13-18-17-12-6-9-14-7-2-1-3-8-14/h1-13,19H/b9-6+,17-12+,18-13+

InChI Key

BFTRWEAEANFJBK-PQMZBUNGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N=C/C2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN=CC2=CC=CC=C2O

Origin of Product

United States

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